(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLUJRHLIZAWGS-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 1378368-35-4) is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.32 g/mol
- Purity : >95% in commercial preparations
The compound features a unique structure that may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest the following mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer significant antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Some studies indicate that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
-
Neuroprotective Studies
- In vitro studies using neuronal cell lines demonstrated that the compound could reduce apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors.
-
Antimicrobial Testing
- The compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. Results indicated a notable inhibitory effect, suggesting potential for development as an antimicrobial agent.
Summary of Findings
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Significant radical scavenging |
| Neuroprotective | Neuronal cell line studies | Reduced apoptosis under oxidative stress |
| Antimicrobial | Agar diffusion method | Inhibition of E. coli and S. aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
